molecular formula C12H15Cl2N B11726998 1-(2,3-Dichlorophenyl)cyclopentanemethanamine

1-(2,3-Dichlorophenyl)cyclopentanemethanamine

Katalognummer: B11726998
Molekulargewicht: 244.16 g/mol
InChI-Schlüssel: BVQASMQZRZXRBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-Dichlorophenyl)cyclopentanemethanamine is a chemical compound with the molecular formula C12H15Cl2N and a molecular weight of 244.16 g/mol . It is known for its unique structure, which includes a cyclopentane ring attached to a methanamine group and a dichlorophenyl group. This compound is used in various research and industrial applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(2,3-Dichlorophenyl)cyclopentanemethanamine typically involves the reaction of 2,3-dichlorophenylacetonitrile with cyclopentylmagnesium bromide, followed by hydrolysis. The reaction conditions include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Common solvents used include tetrahydrofuran (THF) or diethyl ether.

    Catalyst: No specific catalyst is required for this reaction.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-(2,3-Dichlorophenyl)cyclopentanemethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like hydroxyl groups or alkyl groups.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Tetrahydrofuran, diethyl ether.

Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2,3-Dichlorophenyl)cyclopentanemethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2,3-Dichlorophenyl)cyclopentanemethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(2,3-Dichlorophenyl)cyclopentanemethanamine can be compared with other similar compounds, such as:

    1-(2,4-Dichlorophenyl)cyclopentanemethanamine: Similar structure but with chlorine atoms at different positions.

    1-(2,3-Dichlorophenyl)cyclohexanemethanamine: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    1-(2,3-Dichlorophenyl)cyclopropanemethanamine: Similar structure but with a cyclopropane ring instead of a cyclopentane ring.

The uniqueness of this compound lies in its specific ring structure and the positioning of the chlorine atoms, which influence its chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C12H15Cl2N

Molekulargewicht

244.16 g/mol

IUPAC-Name

[1-(2,3-dichlorophenyl)cyclopentyl]methanamine

InChI

InChI=1S/C12H15Cl2N/c13-10-5-3-4-9(11(10)14)12(8-15)6-1-2-7-12/h3-5H,1-2,6-8,15H2

InChI-Schlüssel

BVQASMQZRZXRBK-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(CN)C2=C(C(=CC=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.